molecular formula C15H10N2O B1383932 Bis(4-cyanophenyl)methanol-d4 CAS No. 1361326-42-2

Bis(4-cyanophenyl)methanol-d4

Cat. No.: B1383932
CAS No.: 1361326-42-2
M. Wt: 238.28 g/mol
InChI Key: JNJWXPZHWUOYRZ-NMRLXUNGSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(4-cyanophenyl)methanol-d4 (C15H6D4N2O) is the deuterated form of Bis(4-cyanophenyl)methanol, a compound featuring two para-cyanophenyl groups attached to a central methanol moiety. The deuterated version replaces four hydrogens in the methanol group with deuterium, enhancing its utility in nuclear magnetic resonance (NMR) studies due to reduced signal interference from protonated solvents .

Properties

IUPAC Name

4-[(4-cyanophenyl)-hydroxymethyl]-2,3,5,6-tetradeuteriobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O/c16-9-11-1-5-13(6-2-11)15(18)14-7-3-12(10-17)4-8-14/h1-8,15,18H/i1D,2D,5D,6D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNJWXPZHWUOYRZ-NMRLXUNGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C(C2=CC=C(C=C2)C#N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1C#N)[2H])[2H])C(C2=CC=C(C=C2)C#N)O)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(4-cyanophenyl)methanol-d4 typically involves the reaction of 4-cyanobenzaldehyde with deuterated methanol (CD3OD) in the presence of a suitable catalyst. The reaction proceeds through a nucleophilic addition mechanism, where the deuterated methanol adds to the carbonyl group of the 4-cyanobenzaldehyde, forming the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and the use of high-purity reagents to achieve the desired deuterium incorporation.

Chemical Reactions Analysis

Types of Reactions

Bis(4-cyanophenyl)methanol-d4 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form Bis(4-cyanophenyl)ketone-d4.

    Reduction: Reduction reactions can convert the compound into Bis(4-cyanophenyl)methane-d4.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.

Major Products Formed

    Oxidation: Bis(4-cyanophenyl)ketone-d4

    Reduction: Bis(4-cyanophenyl)methane-d4

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Bis(4-cyanophenyl)methanol-d4 is widely used in scientific research due to its unique properties:

    Chemistry: It serves as a reference standard in NMR spectroscopy and mass spectrometry, aiding in the structural elucidation of complex molecules.

    Biology: The compound is used in metabolic studies to trace biochemical pathways and understand the metabolism of related compounds.

    Medicine: It is employed in the development of pharmaceuticals, particularly in the study of drug metabolism and pharmacokinetics.

    Industry: The compound finds applications in the synthesis of advanced materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of Bis(4-cyanophenyl)methanol-d4 involves its interaction with specific molecular targets and pathways. In NMR spectroscopy, the deuterium atoms provide distinct signals that help in the detailed analysis of molecular structures. In metabolic studies, the compound acts as a tracer, allowing researchers to monitor the incorporation and transformation of deuterium-labeled metabolites.

Comparison with Similar Compounds

Substitution Position: Para vs. Meta Cyanophenyl Analogs

The position of the cyano substituent on the phenyl ring significantly impacts biological activity. In HIV-1 RNase H/IN inhibition studies, para-substituted analogs like Bis(4-cyanophenyl)methanol exhibit balanced dual inhibitory activity (IC50: 1.77 µM for RNase H, 1.18 µM for IN). In contrast, meta-substituted analogs (e.g., Bis(3-cyanophenyl)methanol) show reduced potency, highlighting the critical role of para-substitution in maintaining activity .

Table 1: Inhibitory Activity of Cyanophenyl Analogs

Compound Substituent Position IC50 RNase H (µM) IC50 IN (µM) Selectivity Ratio (RNase H/IN)
Bis(4-cyanophenyl)methanol Para 1.77 1.18 1.50
Bis(3-cyanophenyl)methanol Meta >5.00* >5.00* N/A

*Estimated from reduced activity trends in .

Halogen-Substituted Analogs: Bis(4-fluorophenyl)methanol

Replacing cyano with fluorine alters electronic properties and solubility. Bis(4-fluorophenyl)methanol (C13H10F2O, MW 220.21 g/mol) has a lower molecular weight and higher lipophilicity (LogP: 2.82) compared to the cyano analog. While it lacks the strong electron-withdrawing effect of cyano groups, its fluorine substituents enhance metabolic stability, making it a candidate for medicinal chemistry applications .

Table 2: Physicochemical Properties

Compound Molecular Weight (g/mol) LogP Hydrogen Bond Donors Hydrogen Bond Acceptors
Bis(4-cyanophenyl)methanol 234.25 2.10 1 3
Bis(4-fluorophenyl)methanol 220.21 2.82 1 2

Data sourced from .

Amino-Substituted Analogs: Bis(4-diethylaminophenyl)methanol

Bis(4-diethylaminophenyl)methanol (C21H28N2O, MW 324.47 g/mol) incorporates electron-donating diethylamino groups, increasing basicity and solubility in acidic environments. This contrasts sharply with the electron-withdrawing cyano groups in Bis(4-cyanophenyl)methanol, which reduce electron density on the aromatic rings. Such differences make the amino-substituted analog more suitable for applications requiring protonation-dependent interactions .

Structural Analogs: Biphenyldimethanol Derivatives

4,4′-Biphenyldimethanol (C14H14O2, MW 214.26 g/mol) features a biphenyl backbone with two hydroxymethyl groups. Unlike Bis(4-cyanophenyl)methanol, this compound lacks nitrile groups but offers enhanced rigidity and hydrogen-bonding capacity, making it useful in polymer synthesis .

Table 3: Structural and Functional Differences

Compound Backbone Functional Groups Key Applications
Bis(4-cyanophenyl)methanol Diphenylmethanol Two para-cyano groups HIV inhibitor intermediates
4,4′-Biphenyldimethanol Biphenyl Two hydroxymethyl groups Polymer synthesis

Deuterated vs. Non-Deuterated Forms

The deuterated form (Bis(4-cyanophenyl)methanol-d4) is critical for NMR studies, as deuterium substitution minimizes signal overlap in proton-dense regions. For example, in curcumin solubility studies, methanol-d4 induces distinct chemical shift changes compared to protonated solvents, enabling precise tracking of molecular interactions .

Biological Activity

Bis(4-cyanophenyl)methanol-d4, also known as a deuterated derivative of Bis(4-cyanophenyl)methanol, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

  • Molecular Formula : C15H10N2O
  • Molecular Weight : 234.25 g/mol
  • CAS Number : 134521-16-7
  • Structure : The compound features two cyanophenyl groups attached to a central methanol moiety, with the deuteration affecting its isotopic labeling for research applications.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the context of cancer research and enzyme inhibition. The following sections detail specific findings related to its biological effects.

Inhibition of Enzymatic Activity

A significant aspect of this compound's biological activity is its ability to inhibit certain enzymes. For instance, studies on related compounds have shown that modifications in the structure can lead to enhanced inhibition of proteolytic enzymes. This property is crucial in targeting cancer cells where proteolytic enzymes are often overactive.

Table 1: Enzymatic Inhibition Data

CompoundTarget EnzymeIC50 (µM)Mechanism of Action
This compoundProteolytic EnzymesTBDCompetitive inhibition
HUP-46Prolyl Endopeptidase<1Allosteric modulation
HUP-55Various Proteases5Competitive inhibition

Note: TBD = To Be Determined; values are illustrative based on related compounds.

Anticancer Activity

Recent studies have indicated that this compound may possess anticancer properties. Its structural analogs have been evaluated for their efficacy against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis.

Case Study: Anticancer Efficacy
In a study involving breast cancer cell lines, compounds structurally related to this compound demonstrated significant cytotoxicity at micromolar concentrations. The mechanism was attributed to the induction of oxidative stress and disruption of cellular signaling pathways.

The mechanisms through which this compound exerts its biological effects are multifaceted:

  • Enzyme Inhibition : By binding to active sites or allosteric sites on enzymes, it can modulate their activity.
  • Cell Cycle Arrest : Certain derivatives have been shown to interfere with the cell cycle, leading to halted proliferation in cancer cells.
  • Induction of Apoptosis : Through oxidative stress pathways, these compounds can trigger programmed cell death in malignant cells.

Research Findings and Future Directions

Ongoing research is focused on further elucidating the biological activities of this compound and its derivatives. Studies are particularly interested in:

  • Structure-Activity Relationship (SAR) : Understanding how modifications affect potency and selectivity.
  • In Vivo Studies : Assessing the therapeutic potential and safety profile in animal models.
  • Combination Therapies : Investigating synergistic effects when combined with other anticancer agents.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bis(4-cyanophenyl)methanol-d4
Reactant of Route 2
Reactant of Route 2
Bis(4-cyanophenyl)methanol-d4

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.